5-Phenylproline

Peptidomimetics Conformational analysis β-turn design

5-Phenylproline (CAS 78800-52-9; also referred to as β-phenylproline) is a non-natural proline analog bearing a phenyl substituent at the 5-position (β-carbon) of the pyrrolidine ring. This single aromatic substitution introduces conformational constraints on pyrrolidine puckering and peptide bond cis/trans isomerism that are distinct from both natural L-proline and simple 5-alkylprolines.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8596098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylproline
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(NC1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1
InChIKeySMWADGDVGCZIGK-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylproline: A Conformationally Constrained Proline Analog for Peptidomimetic Design and Enzyme Inhibitor Development


5-Phenylproline (CAS 78800-52-9; also referred to as β-phenylproline) is a non-natural proline analog bearing a phenyl substituent at the 5-position (β-carbon) of the pyrrolidine ring [1]. This single aromatic substitution introduces conformational constraints on pyrrolidine puckering and peptide bond cis/trans isomerism that are distinct from both natural L-proline and simple 5-alkylprolines [2]. The compound exists as cis and trans diastereomers relative to the carboxyl group, with the cis-(5R) configuration being the scaffold most extensively exploited in mechanism-based enzyme inhibitor design, particularly against Staphylococcus aureus sortase SrtA and as a C-terminal residue in dual neutral endopeptidase/angiotensin-converting enzyme (NEP/ACE) inhibitors [3][4].

Why Proline or 5-Alkylproline Cannot Replace 5-Phenylproline in Bioactive Peptide and Inhibitor Design


5-Phenylproline cannot be interchanged with natural L-proline or 5-alkylproline analogs because the phenyl substituent at the 5-position simultaneously modulates three interdependent structural features: (i) pyrrolidine ring puckering, where the aromatic group adopts specific well-defined orientations to minimize steric repulsions—an effect absent with hydrogen or alkyl substituents [1]; (ii) cis/trans amide bond equilibria, with the bulky aromatic group altering the conformational landscape through steric interactions with N-terminal residues in a manner mechanistically distinct from 5-alkylprolines [2]; and (iii) aromatic binding interactions, where the phenyl ring occupies enzyme S1′/S2′ subsites that cannot be engaged by non-aromatic analogs, as demonstrated by the ~100-fold loss of ACE inhibitory potency upon Gly→Ala substitution in 5-phenylproline-containing mercaptoacyl dipeptides [3].

Quantitative Differentiation of 5-Phenylproline Against Closest Structural Analogs: Evidence-Based Selection Guide


β-Turn Propensity Retention: β-Phenylproline vs. L-Proline in Dipeptide Model Systems

In a direct comparative study using NMR, IR spectroscopy, and X-ray diffraction, both cis- and trans-β-phenylproline (5-phenylproline) retained the ability of natural L-proline to occupy the i+1 position of a β-turn in homochiral and heterochiral dipeptide sequences, confirming that the β-phenyl substituent does not disrupt this critical conformational propensity [1]. However, the pyrrolidine ring puckering was significantly altered by the aromatic substituent, which adopts well-defined orientations that are more restricted for the cis derivative [1]. This contrasts with 5-alkylprolines, which stabilize the cis-amide conformation solely through steric hindrance between the alkyl substituent and N-terminal residues, without the additional aromatic interaction capability [2].

Peptidomimetics Conformational analysis β-turn design

Sub-Nanomolar Dual NEP/ACE Inhibition: RB 106 (5-Phenylproline C-Terminus) vs. Gly→Ala Analog

In a systematic structure-activity study of mercaptoacyl dipeptides, compound RB 106—incorporating a C-terminal 5-phenylproline residue—exhibited Ki values of 0.35 nM against ACE and 1.6 nM against NEP, representing one of the most potent dual inhibitors reported [1]. Critically, replacement of the Gly spacer with Ala in the same 5-phenylproline-containing series induced an approximately 100-fold decrease in ACE inhibition, demonstrating that even the minimal steric perturbation of a single methyl group disrupts the precise active-site fit enabled by the 5-phenylproline-glycine motif [1]. In vivo, RB 106 at a low oral dose of 2.6 × 10⁻⁵ mol/kg produced nearly complete NEP and ACE inhibition for more than 4 hours in mice, with activity persisting 12 hours post-administration, and chronic oral dosing at 25 mg/kg/day in spontaneously hypertensive rats yielded a sustained hypotensive effect of −28 mmHg [1].

Cardiovascular drug design Metalloprotease inhibition Dual NEP/ACE inhibitors

Sortase SrtA Irreversible Inhibition: 5-Phenylproline Vinyl Sulfones vs. Phenyl Vinyl Sulfone and Alkyl Vinyl Sulfones

In a head-to-head evaluation, 4-vinylsulfonyl 5-phenylprolinates (compound 2a) inhibited S. aureus sortase SrtA with an IC50 of 0.85 mM (850 μM) and a true second-order inactivation rate constant (kinact/KI) of 2.12 × 10⁴ M⁻¹ min⁻¹, with activity comparable to the benchmark phenyl vinyl sulfone (PVS) [1]. Importantly, these heterocyclic vinyl sulfones were more potent than simple alkyl vinyl sulfones, indirectly demonstrating that hydrophobic/aromatic interactions mediated by the 5-phenylproline scaffold contribute to enzyme recognition [1]. The inhibition was confirmed as irreversible through covalent modification of the active-site Cys184 residue by mass spectrometry [1]. Unlike PVS—a simple two-dimensional scaffold with limited derivatization potential—the 5-phenylproline platform offers three points of diversification (positions 2, 4, and 5 of the pyrrolidine ring), enabling systematic SAR exploration [1]. The crystalline vinyl sulfonyl prolinates demonstrated storage stability for two years at +4 °C despite containing both a Michael acceptor and a secondary amine [1].

Anti-virulence therapeutics Sortase A inhibition Covalent inhibitors

Stereochemical Rigidity: X-Ray Crystallographic Confirmation of All-Cis Substituent Geometry in 5-Phenylproline Vinyl Sulfonyl Derivatives

X-ray crystallographic analysis of 4-vinylsulfonyl-5-phenylproline methyl esters revealed that all substituents on the pyrrolidine ring adopt a cis configuration relative to one another, confirming that the cis-5-phenylproline scaffold enforces a single well-defined three-dimensional geometry [1]. This stereochemical homogeneity is critical for reproducible biological activity and contrasts with trans-5-phenylproline or 5-alkylproline derivatives, which exhibit different puckering preferences and substituent orientations [2]. The rigid cis arrangement positions the 4-electrophilic warhead (vinyl sulfonyl) and the 5-phenyl ring in a fixed relative orientation, pre-organizing the inhibitor for nucleophilic attack by the active-site cysteine and hydrophobic pocket occupancy in sortase SrtA [1][3].

Stereochemistry X-ray crystallography Conformational constraint

Metalloprotease Recognition Mode: 5-Phenylproline Directs Proline Ring Outside the Catalytic Domain for Dual-Target Inhibitor Design

The crystal structure of thermolysin (a prototypical zinc metalloprotease used to model NEP active-site interactions) complexed with the mercaptoacyl dipeptide HS-CH(CH₂Ph)CO-Gly-(5-Ph)Pro (PDB: 1QF2, resolution 2.06 Å) revealed that the 5-phenylproline residue directs the proline ring outside the catalytic domain, enabling the inhibitor to engage the S1′ and S2′ subsites via its aromatic moieties while maintaining Zn monodentation through the thiol group [1]. This binding mode—where 5-phenylproline functions as a steric gatekeeper rather than a catalytic-site occupant—is the structural basis for the dual NEP/ACE inhibitory profile of RB 106 and related compounds [2]. In contrast, inhibitors employing a simple C-terminal proline lack the aromatic S2′ occupancy and the steric bulk to exclude the proline ring from the catalytic zinc coordination sphere, resulting in monoenzyme selectivity [2].

Metalloprotease inhibition Protein crystallography Dual-target pharmacology

Procurement-Relevant Application Scenarios for 5-Phenylproline Based on Quantitative Differentiation Evidence


Dual NEP/ACE Inhibitor Lead Optimization for Cardiovascular Therapeutics

Research groups developing dual neutral endopeptidase/angiotensin-converting enzyme inhibitors for hypertension or heart failure should prioritize 5-phenylproline as the C-terminal residue in mercaptoacyl dipeptide scaffolds. The quantitative evidence demonstrates that RB 106, incorporating 5-phenylproline, achieves sub-nanomolar Ki values against both targets (ACE: 0.35 nM; NEP: 1.6 nM) with oral bioavailability and ≥12-hour duration of action in murine models [1]. Critically, the Gly→Ala comparator data show that even a single methyl group perturbation collapses ACE potency ~100-fold, confirming that the precise geometry provided by 5-phenylproline is structurally irreplaceable [1]. The thermolysin co-crystal structure (PDB 1QF2) further validates that 5-phenylproline enforces the proline ring-outside-catalytic-domain binding mode essential for dual inhibition [2].

Anti-Virulence Drug Discovery Targeting Gram-Positive Sortase Enzymes

Programs targeting Staphylococcus aureus sortase SrtA for anti-virulence therapy should select cis-5-phenylproline as the core scaffold for irreversible covalent inhibitor design. The 4-vinylsulfonyl cis-5-phenylprolinate chemotype provides PVS-comparable potency (IC50 = 0.85 mM for compound 2a) with confirmed irreversible Cys184 modification, while offering three points of structural diversification (positions 2, 4, and 5) that the planar PVS scaffold lacks [3]. This multi-vector derivatization capability is essential for systematic SAR campaigns and for optimizing selectivity over host cysteine proteases. The crystalline nature and two-year storage stability at +4 °C of these vinyl sulfonyl prolinates also make them suitable for medium-throughput screening workflows [3].

Peptidomimetic Design Requiring β-Turn Geometry with Aromatic Functionality

For peptide chemists designing β-turn mimetics that require simultaneous maintenance of turn geometry and introduction of an aromatic pharmacophore, β-phenylproline (5-phenylproline) is the only 5-substituted proline analog demonstrated to retain canonical i+1 β-turn occupancy while providing an aromatic side chain for additional binding or spectroscopic probing [4]. The conformational comparison with native proline confirms β-turn retention via NMR, IR, and X-ray diffraction, while the well-defined and restricted orientations of the phenyl group—particularly in the cis isomer—enable predictable structure-based design [4]. This application is relevant to GPCR ligand design, protease inhibitor cyclization strategies, and any context where a conformationally constrained aromatic residue is required at a turn position.

Stereochemically Defined Building Block Procurement for Medicinal Chemistry Libraries

Medicinal chemistry groups building focused covalent inhibitor libraries or fragment-based screening collections should procure cis-5-phenylproline derivatives specifically for their X-ray-confirmed all-cis stereochemical homogeneity [5]. Unlike commercially available proline analogs that may exist as mixtures of diastereomers or undefined puckering states, the cis-5-phenylproline scaffold provides a single, crystallographically characterized three-dimensional geometry. This ensures that structure-activity relationships derived from screening are attributable to defined molecular features rather than stereochemical heterogeneity, reducing false-positive rates and accelerating hit-to-lead progression [5][3].

Quote Request

Request a Quote for 5-Phenylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.